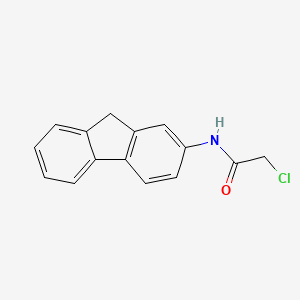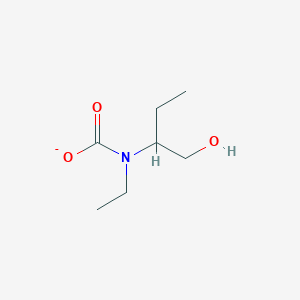
Ethyl(1-hydroxybutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(1-hydroxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxybutan-2-yl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(1-hydroxybutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-hydroxybutan-2-amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of urea and ethyl alcohol. This reaction requires heating to promote the formation of the carbamate ester. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Ethyl(1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.
Reduction: The carbamate group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include carbamate esters, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
科学的研究の応用
Ethyl(1-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of ethyl(1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl(1-hydroxybutan-2-yl)carbamate is unique due to the presence of the hydroxybutan-2-yl group, which imparts specific reactivity and properties. This distinguishes it from other carbamates and makes it suitable for specialized applications in research and industry.
特性
CAS番号 |
51170-48-0 |
|---|---|
分子式 |
C7H14NO3- |
分子量 |
160.19 g/mol |
IUPAC名 |
N-ethyl-N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-3-6(5-9)8(4-2)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/p-1 |
InChIキー |
VWTMVGWRENPFOU-UHFFFAOYSA-M |
正規SMILES |
CCC(CO)N(CC)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


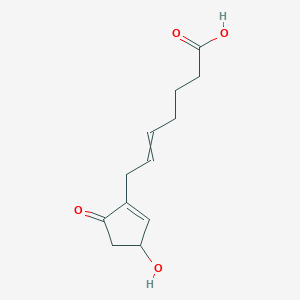

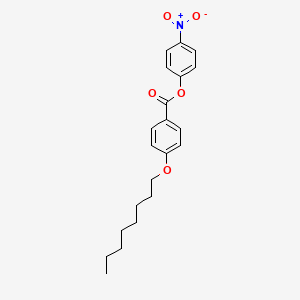


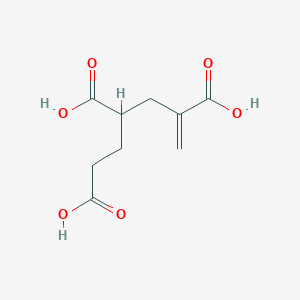
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
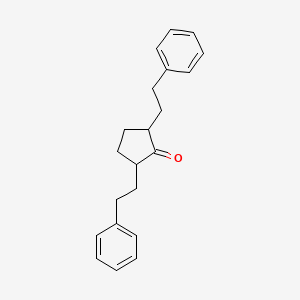
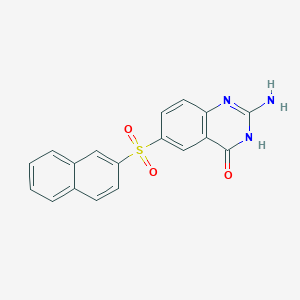

![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

